molecular formula C3H7NO B074734 N,N-Dimethylformamide-15N CAS No. 1449-84-9

N,N-Dimethylformamide-15N

Cat. No.: B074734
CAS No.: 1449-84-9
M. Wt: 74.09 g/mol
InChI Key: ZMXDDKWLCZADIW-AZXPZELESA-N
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Description

N,N-Dimethylformamide-15N is an isotopically labeled compound where the nitrogen atom is enriched with the nitrogen-15 isotope. This compound has the molecular formula HCO15N(CH3)2 and a molecular weight of 74.09 g/mol . It is a colorless liquid with a high boiling point and is miscible with water and most organic solvents . This compound is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

N,N-Dimethylformamide-15N is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies and tracer experiments to track nitrogen pathways in biological systems.

    Medicine: Utilized in the development of pharmaceuticals and in the study of drug metabolism.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

N,N-Dimethylformamide-15N is considered hazardous. It is flammable and can cause serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It may damage fertility or the unborn child. It is harmful in contact with skin or if inhaled .

Future Directions

N,N-Dimethylformamide (DMF), the non-isotopic form of N,N-Dimethylformamide-15N, is frequently used as an aprotic solvent in chemical transformations. It is a unique chemical that can play three important roles in organic chemistry: as a reagent, a catalyst, and a stabilizer . This suggests potential future directions for the use of this compound in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide-15N can be synthesized through the reaction of formic acid-15N with dimethylamine. The reaction is typically carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The general reaction is as follows: [ \text{HCOOH-15N} + (CH3)2NH \rightarrow HCO15N(CH3)2 + H2O ]

Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized equipment to handle the isotopic materials. The process is similar to the laboratory synthesis but on a larger scale, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylformamide-15N undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylformamide-N-oxide.

    Reduction: It can be reduced to form N,N-dimethylamine and formic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-Dimethylformamide-15N involves its role as a solvent, reagent, and catalyst in various chemical reactions. It can stabilize transition states, facilitate nucleophilic attacks, and participate in electron transfer processes. The nitrogen-15 isotope allows for detailed nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and reaction pathways .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylformamide-15N is unique due to its isotopic labeling, which provides distinct advantages in research applications, particularly in NMR studies and tracer experiments. This isotopic enrichment allows for more precise and detailed analysis compared to its non-labeled counterparts .

Properties

IUPAC Name

N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N](C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584056
Record name N,N-Dimethyl(~15~N)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-84-9
Record name N,N-Dimethyl(~15~N)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1449-84-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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